(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane
Description
Contextualization within Chiral Epoxide Chemistry
Epoxides, or oxiranes, are cyclic ethers that contain a three-atom ring consisting of one oxygen and two carbon atoms. wikipedia.org This structure possesses significant ring strain, rendering epoxides more reactive than other ethers. wikipedia.org The field of chiral epoxide chemistry focuses on epoxides that are chiral, meaning they are non-superimposable on their mirror image. pearson.com These compounds are pivotal intermediates in both chemistry and biology. acs.org
The high reactivity of the epoxide ring allows for reactions with a broad spectrum of nucleophiles, including alcohols, water, amines, and thiols. wikipedia.org In asymmetric epoxides, ring-opening reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom. wikipedia.orgresearchgate.net This regioselectivity is a cornerstone of their synthetic utility, enabling the creation of specific stereoisomers. numberanalytics.com The synthesis of chiral epoxides is often achieved through asymmetric epoxidation of prochiral alkenes, utilizing methodologies such as the Sharpless, Jacobsen, and Shi epoxidations. wikipedia.orgmdpi.com
Significance as a Chiral Building Block
Chiral epoxides like (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane are considered crucial chiral building blocks in organic synthesis. acs.orgnih.gov A "chiral building block" is a molecule that possesses one or more stereocenters and is used in the synthesis of more complex, enantiomerically pure compounds. nih.govmdpi.com The use of such building blocks is a fundamental strategy in the creation of pharmaceuticals, natural products, and other biologically active molecules where specific stereochemistry is essential for function. nih.govnih.gov
The epoxide functionality is particularly valuable because it can be converted into a variety of other functional groups with stereochemical control. acs.orgmdpi.com For instance, the ring-opening of a chiral epoxide can lead to the formation of diols, amino alcohols, and ethers, all while preserving or inverting the stereochemistry at the carbon centers. researchgate.net This versatility makes compounds like this compound highly sought after for constructing complex molecular architectures with defined three-dimensional structures. mdpi.comencyclopedia.pub The synthesis of many pharmaceutical substances and natural products relies on the strategic use of chiral epoxides as key intermediates. nih.govnih.gov
Key Reactions of Chiral Epoxides
| Reaction Type | Description | Significance | Source |
|---|---|---|---|
| Nucleophilic Ring-Opening | Attack by nucleophiles (e.g., amines, alcohols, thiols) on one of the epoxide carbons, leading to ring cleavage. | Forms a wide range of functionalized products like amino alcohols and diols with stereocontrol. The basis for epoxy glues and glycol production. | wikipedia.orgnumberanalytics.com |
| Acid-Catalyzed Hydrolysis | Ring-opening using water under acidic conditions. | A common method for producing glycols (diols). | wikipedia.org |
| Polymerization | Ring-opening polymerization to form polyethers. | Used in the production of epoxy resins and polymers with specific stereochemistry. | wikipedia.orgacs.org |
Evolution of Research Perspectives on Stereoselective Epoxide Chemistry
The understanding and application of stereoselective epoxide chemistry have evolved significantly over the past century. Early predictions in 1929 by Hermann Staudinger suggested a link between a polymer's physical properties and its main-chain stereochemistry. acs.org This concept was experimentally validated in the following decades. A major breakthrough occurred in 1949 with the discovery by scientists at Dow Chemical that iron(III) chloride could catalyze the stereoselective polymerization of propylene (B89431) oxide, marking the first instance of stereoselectivity in epoxide polymerization. acs.org
Despite this early discovery, progress in developing well-defined catalysts for stereocontrolled epoxide polymerization was initially slow compared to advancements in olefin polymerization. acs.org A significant leap forward came with the development of catalytic asymmetric epoxidation methods. The Sharpless and Jacobsen–Katsuki epoxidations, in particular, have become powerful tools for synthesizing chiral epoxides with high enantiomeric purity. mdpi.comencyclopedia.pub These methods have been pivotal in the large-scale synthesis of complex molecules for drug development, allowing for robust and cost-effective manufacturing processes. mdpi.comencyclopedia.pub More recent research has focused on creating even more efficient catalysts, including organocatalysts, and expanding the scope of epoxide reactions to produce a diverse array of enantioenriched compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71031-04-4 | |
| Record name | (2R)-2-[(4-methoxyphenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2s 2 4 Methoxyphenoxy Methyl Oxirane
Enantioselective Synthetic Routes
Enantioselective strategies are paramount for the efficient synthesis of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane, as they obviate the need for resolving a racemic mixture, a process that is often inefficient. wikipedia.org These methods can be broadly categorized into the use of chiral resolution techniques on a racemic mixture and the application of asymmetric catalysis to create the desired stereocenter.
Chiral Resolution Techniques for Enantiopure Epoxides
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org For the synthesis of this compound, this would involve the initial non-stereoselective synthesis of the racemic epoxide, followed by separation. One common approach is the formation of diastereomeric salts by reacting the racemic epoxide with a chiral resolving agent. libretexts.org For instance, a racemic amine can be resolved using a chiral acid like tartaric acid or mandelic acid. wikipedia.orglibretexts.org Although not specifically detailed for this epoxide in the provided literature, the principle would involve reacting the racemic epoxide (which would first need to be converted to a derivative containing an acidic or basic handle, such as a diol) with an enantiomerically pure acid or base. The resulting diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomer. While effective, this method's primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org
More advanced resolution techniques include kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. For example, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a powerful method for accessing enantiopure epoxides. pitt.edu
Table 1: Comparison of Chiral Resolution Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers that can be separated by crystallization. wikipedia.orglibretexts.org | Well-established technique. | Maximum 50% yield for the desired enantiomer; requires a suitable resolving agent. |
| Kinetic Resolution | Enantioselective reaction that consumes one enantiomer faster than the other, allowing for the recovery of the unreacted enantiomer in high enantiomeric excess. pitt.edu | Can provide high enantiomeric excess for the recovered starting material. | Maximum 50% yield for the product; the unreacted enantiomer is the target. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). nih.gov | Direct separation method; applicable to a wide range of compounds. | Can be expensive and time-consuming for large-scale preparations. |
Asymmetric Catalysis in Epoxide Formation
Asymmetric catalysis offers a more direct and atom-economical approach to enantiopure epoxides by selectively producing the desired enantiomer from a prochiral starting material. orgsyn.org A key strategy for synthesizing this compound via this route would be the asymmetric epoxidation of a precursor like 4-methoxyphenoxy allyl ether.
The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite. wikipedia.orgopenochem.orgorganic-chemistry.org This method is particularly effective for cis-disubstituted alkenes and can achieve high enantioselectivities. organic-chemistry.org
Another powerful method is the Sharpless asymmetric epoxidation, which is highly effective for the epoxidation of allylic alcohols. nih.govlibretexts.org To apply this method, the precursor would be an allylic alcohol that could be later converted to the target compound. For example, the asymmetric epoxidation of an allylic alcohol could be followed by etherification of the resulting epoxy alcohol with 4-methoxyphenol (B1676288).
Table 2: Representative Asymmetric Epoxidation Conditions
| Method | Catalyst | Oxidant | Substrate | Typical ee (%) |
|---|---|---|---|---|
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex wikipedia.orgopenochem.org | NaOCl, m-CPBA | 4-methoxyphenoxy allyl ether | >90 wikipedia.org |
| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄ / (+)-DET | t-BuOOH | Allylic alcohol precursor libretexts.org | >90 libretexts.org |
These catalytic systems provide a direct route to the chiral epoxide with the desired stereochemistry, often in high yield and with excellent enantiomeric excess (ee). The choice of catalyst, specifically the chirality of the ligand (e.g., (R,R)- or (S,S)-salen ligand), determines which enantiomer of the epoxide is formed. wikipedia.org
Classical Synthetic Approaches
Classical methods for epoxide formation remain relevant, particularly for producing the racemic compound, which can then be subjected to chiral resolution. These methods typically involve epoxidation of an alkene or intramolecular cyclization.
Epoxidation Reactions
The most straightforward classical approach to the oxirane ring is the direct epoxidation of the corresponding alkene, 4-methoxyphenoxy allyl ether. This reaction is commonly carried out using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. wikipedia.org The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. wikipedia.org This method is generally efficient and yields the racemic epoxide.
Nucleophilic Substitution Methods for Oxirane Formation
An alternative and widely used classical route is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org To synthesize this compound, this method can be adapted to be enantioselective by using a chiral starting material. A common approach is the reaction of 4-methoxyphenol with an enantiomerically pure three-carbon building block, such as (S)-epichlorohydrin or (S)-glycidyl tosylate, in the presence of a base. evitachem.com
The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating 4-methoxyphenol with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile. wikipedia.org It attacks the electrophilic carbon of the chiral epoxide precursor, leading to the formation of the desired (S)-enantiomer with inversion of configuration if the leaving group is on the chiral center, or retention if the epoxide ring is opened and then re-formed. To enhance the efficiency of this reaction, especially when dealing with two-phase systems (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide can be employed. crdeepjournal.orgquizlet.comsmolecule.com This catalyst facilitates the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction. crdeepjournal.orgptfarm.pl
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis of this compound. Several factors can be systematically varied to achieve the desired outcome.
In asymmetric catalytic epoxidations, the choice of solvent, temperature, and the nature of the oxidant can have a significant impact on the enantiomeric excess. For instance, in the Jacobsen epoxidation, the addition of a co-catalyst or an axial ligand can improve both the rate and the selectivity. pitt.edu
For the Williamson ether synthesis approach, key parameters to optimize include the choice of base, solvent, temperature, and the concentration of the phase-transfer catalyst. crdeepjournal.orgquizlet.com The reaction temperature is a crucial variable; while higher temperatures can increase the reaction rate, they may also lead to side reactions or racemization, thus lowering the yield and enantiopurity. The amount and type of phase-transfer catalyst must also be carefully selected to ensure efficient transfer of the nucleophile without causing purification difficulties.
Table 3: Parameters for Optimization in the Synthesis of this compound
| Parameter | Influence on Reaction | Typical Variations |
|---|---|---|
| Catalyst | Affects enantioselectivity and reaction rate in asymmetric routes. wikipedia.orgnih.gov | Different chiral ligands (e.g., salen, DET); varying catalyst loading. |
| Solvent | Can influence solubility, reaction rate, and stereochemical outcome. | Dichloromethane, toluene, acetonitrile. evitachem.comnih.gov |
| Temperature | Affects reaction rate and can influence selectivity and side reactions. nih.gov | Ranging from 0°C to reflux, depending on the specific method. |
| Base | In nucleophilic substitution, the strength and type of base can affect the rate of phenoxide formation. | NaOH, K₂CO₃, NaH. evitachem.com |
| Phase-Transfer Catalyst | In biphasic systems, it enhances reaction rates by facilitating anion transfer. crdeepjournal.orgsmolecule.com | Tetrabutylammonium bromide, benzyltrimethylammonium (B79724) chloride. |
By systematically adjusting these parameters, a robust and efficient process for the synthesis of this compound with high yield and enantiomeric purity can be developed.
Comparative Analysis of Synthetic Pathways Regarding Stereoselectivity and Efficiency
The synthesis of this compound can be broadly categorized into two main approaches: asymmetric epoxidation and kinetic resolution. A thorough evaluation of these methods reveals significant differences in their effectiveness in achieving high enantioselectivity and chemical yield.
Asymmetric Epoxidation:
The Sharpless Asymmetric Epoxidation is a cornerstone in the stereoselective synthesis of chiral epoxides from prochiral allylic alcohols. This method typically employs a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or cumene (B47948) hydroperoxide (CHP). The choice of the chiral ligand dictates the stereochemical outcome of the epoxidation. For the synthesis of this compound, the corresponding allylic alcohol, 1-(4-methoxyphenoxy)prop-2-en-1-ol, would be the substrate.
Research has shown that the Sharpless epoxidation generally provides high enantioselectivity, often exceeding 90% ee. For instance, the epoxidation of a similar allylic alcohol has been reported to yield the desired epoxide with a 91% ee and a chemical yield of 95%. The use of cumene hydroperoxide as the oxidant has been noted to sometimes lead to higher enantiomeric excesses compared to tert-butyl hydroperoxide.
Kinetic Resolution:
Kinetic resolution offers an alternative strategy, starting from a racemic mixture of 2-[(4-Methoxyphenoxy)methyl]oxirane. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme, allowing for the separation of the desired enantiomer.
One of the most effective methods for kinetic resolution is the hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) complexes. This method has demonstrated broad applicability for a variety of terminal epoxides, consistently affording the unreacted epoxide with excellent enantiomeric excess, often greater than 99%. While specific data for this compound is not extensively reported, the general high selectivity of this method makes it a very promising pathway. The theoretical maximum yield for the resolved epoxide in a kinetic resolution is 50%.
Enzymatic kinetic resolution represents another powerful tool. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of the racemic epoxide or a derivative. For a closely related substrate, trans-methyl (4-methoxyphenyl)glycidate, enzymatic resolution using Lecitase® Ultra has been shown to produce the desired enantiomer with an impressive >99% ee and a yield of 47% researchgate.net. This highlights the potential of enzymatic methods to achieve high levels of both stereoselectivity and efficiency.
The following interactive table provides a comparative overview of the different synthetic methodologies for producing enantiomerically enriched 2-[(4-Methoxyphenoxy)methyl]oxirane.
| Synthetic Method | Starting Material | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Sharpless Asymmetric Epoxidation | 1-(4-methoxyphenoxy)prop-2-en-1-ol | Ti(O-iPr)₄, (+)-DET, t-BuOOH/CHP | 70-95 | >90 |
| Hydrolytic Kinetic Resolution | (rac)-2-[(4-Methoxyphenoxy)methyl]oxirane | Chiral (salen)Co(III) complex | <50 (for epoxide) | >99 (for epoxide) |
| Enzymatic Kinetic Resolution | (rac)-trans-methyl (4-methoxyphenyl)glycidate | Lecitase® Ultra | 47 | >99 |
Table 1. Comparative Analysis of Synthetic Pathways
Reactivity and Reaction Mechanisms of the Oxirane Ring in 2s 2 4 Methoxyphenoxy Methyl Oxirane
Nucleophilic Ring-Opening Reactions of the Epoxide
The core reactivity of the epoxide ring involves cleavage of a carbon-oxygen bond by a nucleophile. The regioselectivity and stereoselectivity of this process are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. libretexts.orgpressbooks.pub
Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, creating a protonated epoxide. pressbooks.pubkhanacademy.org This step significantly enhances the leaving group ability of the oxygen atom. The C-O bonds of the ring are weakened, and a partial positive charge develops on the carbon atoms. Due to the electronic influence of the adjacent ether linkage, the secondary carbon (C2) can better stabilize this developing positive charge compared to the primary carbon (C3).
Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. libretexts.orgpressbooks.pub This regioselectivity is a hallmark of acid-catalyzed epoxide opening. The reaction proceeds with a backside attack relative to the C-O bond, resulting in an inversion of configuration at the C2 stereocenter. This leads to the formation of a trans product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon chain. libretexts.orgpressbooks.pub
Table 1: Regioselectivity and Stereoselectivity in Acid-Catalyzed Ring Opening
| Catalyst/Reagent | Nucleophile (Nu⁻) | Site of Attack | Stereochemical Outcome | Product Type |
|---|---|---|---|---|
| H₃O⁺ | H₂O | C2 (more substituted) | Inversion at C2, trans-diol | (R)-3-(4-Methoxyphenoxy)propane-1,2-diol |
| HBr (anhydrous) | Br⁻ | C2 (more substituted) | Inversion at C2, trans-halohydrin | (R)-1-Bromo-3-(4-methoxyphenoxy)propan-2-ol |
| CH₃OH / H⁺ | CH₃OH | C2 (more substituted) | Inversion at C2, trans-alkoxy alcohol | (R)-1-Methoxy-3-(4-methoxyphenoxy)propan-2-ol |
In the presence of a strong base or nucleophile (e.g., alkoxides, hydroxide (B78521), Grignard reagents), the ring-opening reaction follows a different regiochemical course. masterorganicchemistry.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated beforehand, meaning it remains a poor leaving group (an alkoxide). The reaction is driven by the combination of a potent nucleophile and the relief of ring strain. libretexts.org
Under these conditions, the reaction proceeds via a classic SN2 mechanism. masterorganicchemistry.comkhanacademy.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, which in the case of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane, is the primary carbon (C3). pressbooks.pubmasterorganicchemistry.com Since the nucleophilic attack does not occur at the chiral center (C2), the original stereochemistry at this position is retained in the product. The attack leads to the formation of a secondary alcohol after protonation of the resulting alkoxide during workup. masterorganicchemistry.com
Table 2: Regioselectivity and Stereoselectivity in Base-Catalyzed Ring Opening
| Catalyst/Reagent | Nucleophile (Nu⁻) | Site of Attack | Stereochemical Outcome | Product Type |
|---|---|---|---|---|
| NaOH / H₂O | OH⁻ | C3 (less substituted) | Retention of configuration at C2 | (S)-3-(4-Methoxyphenoxy)propane-1,2-diol |
| NaOCH₃ / CH₃OH | CH₃O⁻ | C3 (less substituted) | Retention of configuration at C2 | (S)-1-Methoxy-3-(4-methoxyphenoxy)propan-2-ol |
| R-MgBr | R⁻ | C3 (less substituted) | Retention of configuration at C2 | (S)-1-Alkyl-3-(4-methoxyphenoxy)propan-2-ol |
The mechanisms of epoxide ring-opening reactions exist on a continuum between classic SN1 and SN2 pathways, dictated by the catalytic conditions. libretexts.orgresearchgate.net
Base-Catalyzed Conditions: The reaction under basic conditions exhibits pure SN2 character. masterorganicchemistry.comkhanacademy.org The rate is dependent on both the epoxide and the nucleophile concentration. The regioselectivity is governed by sterics, with the nucleophile attacking the less hindered carbon. pressbooks.pub The stereochemical outcome is a result of the backside attack inherent to the SN2 mechanism.
Acid-Catalyzed Conditions: The acid-catalyzed mechanism is more complex and is often described as "borderline" or having significant SN2 character with some SN1 attributes. researchgate.netresearchgate.net It is not a true SN1 reaction because a discrete, fully formed carbocation intermediate is generally avoided. khanacademy.org Instead, after protonation of the oxygen, the C-O bond begins to break, inducing a partial positive charge (δ+) on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C2). The nucleophile attacks this electrophilic carbon before the C-O bond fully cleaves. libretexts.org This "SN2-like" attack on a highly electrophilic carbon explains both the regioselectivity for the more substituted position and the observed inversion of stereochemistry. pressbooks.pub
Electrophilic Activation and Subsequent Transformations of the Epoxide
Electrophilic activation is a prerequisite for the ring-opening of epoxides by weak nucleophiles. The most common method of activation is protonation of the epoxide oxygen under acidic conditions, as discussed previously. pressbooks.pub
Beyond simple Brønsted acids, Lewis acids such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates are potent activators. nih.govresearchgate.netucdavis.edu The Lewis acid coordinates with one of the lone pairs of the epoxide oxygen. This coordination polarizes the C-O bonds, rendering the ring carbons significantly more electrophilic and thus more susceptible to attack by a nucleophile. This strategy is particularly effective for promoting reactions with weak nucleophiles that would not otherwise react, or for enhancing the rate and controlling the selectivity of the ring-opening process. researchgate.netucdavis.edu The activated complex can then undergo various transformations, including intramolecular cyclizations or attack by external nucleophiles. nih.gov
Derivatization via Oxirane Ring Manipulation
The facile ring-opening of this compound allows for its extensive derivatization, providing access to a wide array of functionalized 1,2-disubstituted propanes.
One of the most fundamental transformations of an epoxide is its hydrolysis to a vicinal diol (a 1,2-diol). The hydrolysis of this compound yields 3-(4-methoxyphenoxy)propane-1,2-diol. This transformation can be achieved under either acid- or base-catalyzed conditions, with the mechanism following the principles outlined above. libretexts.orgpressbooks.pub
Acid-Catalyzed Hydrolysis : Treatment with dilute aqueous acid (e.g., HClO₄ in H₂O) leads to the formation of the diol. pressbooks.pub The reaction proceeds via the attack of a water molecule at the more substituted C2 position of the protonated epoxide, resulting in the (R)-enantiomer of the diol.
Base-Catalyzed Hydrolysis : Reaction with an aqueous base, such as sodium hydroxide, also yields the diol. libretexts.orgpressbooks.pub In this case, a hydroxide ion attacks the less substituted C3 position, and subsequent protonation of the alkoxide gives the (S)-enantiomer of the diol.
While the final constitutional isomer is the same, the specific enantiomer obtained is dependent on the catalytic conditions due to the differing regioselectivity of the nucleophilic attack. The synthesis of the corresponding racemic diol, 3-(4-methoxyphenoxy)propane-1,2-diol, is a well-established procedure.
Reactions with Heteronucleophiles (e.g., Amines, Thiols)
The reaction of this compound with heteronucleophiles, particularly amines, is a well-established method for the synthesis of chiral β-amino alcohols. nih.govorganic-chemistry.org These products are valuable intermediates in the preparation of various biologically active molecules.
The aminolysis of the epoxide ring typically proceeds via an SN2 mechanism. tubitak.gov.tr In this process, the nucleophilic amine attacks one of the electrophilic carbon atoms of the oxirane ring. For this compound, the attack preferentially occurs at the less sterically hindered terminal carbon of the oxirane ring. This regioselectivity is influenced by the electron-withdrawing effect of the neighboring oxygen atom. tubitak.gov.tr The reaction results in the inversion of configuration at the center of attack, yielding a trans-product.
A variety of reaction conditions can be employed for the synthesis of β-amino alcohols from epoxides and amines. rroij.comresearchgate.net These methods often utilize catalysts to enhance reaction rates and selectivity. Common approaches include performing the reaction in solvents like ethanol (B145695) or acetonitrile, sometimes with the aid of catalysts such as Lewis acids or solid-supported reagents. nih.govresearchgate.net Solvent-free conditions have also been proven effective, offering a more environmentally benign alternative. organic-chemistry.orgtubitak.gov.tr
| Method | Solvent | Catalyst/Additive | Conditions | Reference |
|---|---|---|---|---|
| A | Ethanol (EtOH) | None | Reflux | nih.gov |
| B | Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃) | Reflux | nih.gov |
| C | Toluene | None | Reflux | nih.gov |
| D | Ethanol (EtOH) | None | Microwave (MW), 200 W, 140 °C | nih.gov |
| E | Acetonitrile (MeCN) | Potassium Carbonate (K₂CO₃) | Microwave (MW), 200 W, 140 °C | nih.gov |
| F | Solvent-free | Graphite Oxide | Room Temperature, 15-30 min | tubitak.gov.tr |
Similarly to amines, thiols can act as potent nucleophiles in the ring-opening of epoxides to furnish the corresponding β-hydroxy thioethers. The reaction mechanism follows the same SN2 pathway, with the thiolate anion attacking the terminal carbon of the oxirane ring. These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Other Selective Ring Transformations (e.g., Reduction, Oxidation)
Beyond reactions with heteronucleophiles, the oxirane ring of this compound can undergo other selective transformations, such as reduction and oxidation, to yield different classes of compounds.
Reduction: The reduction of the epoxide ring leads to the formation of alcohols. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or other metal hydrides. The regioselectivity of the reduction depends on the specific reagent and reaction conditions used. The hydride can attack either of the two carbons of the oxirane ring, leading to a mixture of regioisomeric alcohols. For terminal epoxides like this compound, the reaction typically yields a mixture of the primary and secondary alcohols.
Oxidation (Hydrolysis): The oxidation of the oxirane ring, most commonly through hydrolysis, results in the formation of a diol. This ring-opening reaction can be catalyzed by either acid or base, or it can be performed under neutral conditions at elevated temperatures. Enzymatic hydrolysis offers a highly selective alternative. google.comrsc.org For instance, epoxide hydrolases can catalyze the ring-opening with high regio- and enantioselectivity, exclusively attacking one of the epoxide carbons to yield an optically pure diol. rsc.org In the case of this compound, hydrolysis would yield (2S)-3-(4-methoxyphenoxy)propane-1,2-diol.
| Transformation | Reagent Type | Product Class | General Product Structure |
|---|---|---|---|
| Reduction | Hydride reagents (e.g., LiAlH₄) | Alcohols | Mixture of primary and secondary alcohols |
| Oxidation (Hydrolysis) | H₂O (acid or base-catalyzed, or enzymatic) | Diols | (2S)-3-(4-methoxyphenoxy)propane-1,2-diol |
Application As a Chiral Intermediate and Building Block in Complex Organic Synthesis
General Principles of Chiral Epoxide Utilization in Synthesis
Chiral epoxides are highly sought-after intermediates in asymmetric synthesis. Their utility stems from the significant ring strain of the three-membered ether ring (approximately 13 kcal/mol), which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups.
The reactions of chiral epoxides are often highly stereospecific. Under basic or neutral conditions, nucleophilic attack typically proceeds via an SN2 mechanism. This attack occurs at the less sterically hindered carbon of the epoxide, leading to an inversion of the stereochemical configuration at that center. This predictable stereochemical outcome is crucial for controlling the chirality of subsequent products in a synthetic sequence. By selecting the appropriate enantiomer of the epoxide, chemists can access a specific desired stereoisomer of a target molecule, a concept central to the chiral pool synthesis strategy. nih.govorgsyn.org
Role in Natural Product Synthesis and Analogue Development
While specific total syntheses of natural products using (2S)-2-[(4-methoxyphenoxy)methyl]oxirane are not prominently documented, chiral building blocks of this type are fundamental to the field. nih.govrsc.org The synthesis of natural products often involves the assembly of complex carbon skeletons with multiple stereocenters and oxygen-containing functional groups. nih.govresearchgate.net
Chiral epoxides serve as ideal starting points for creating fragments of these larger molecules. The epoxide can be opened to yield 1,2-diols, amino alcohols, ethers, and other functionalities that are prevalent in natural product structures. Synthetic strategies such as function-oriented synthesis (FOS) and diversity-oriented synthesis (DOS) leverage versatile building blocks like chiral epoxides to rapidly generate libraries of complex and diverse molecules, which can include natural product analogues for biological screening. nih.gov The ability to build upon a pre-existing stereocenter, as provided by this compound, is a powerful tool for efficiently constructing these intricate molecular architectures. researchgate.net
Precursor in Pharmaceutical Synthesis (e.g., Ranolazine and other Drug Candidate Intermediates)
This compound and its analogues are key intermediates in the synthesis of various pharmaceuticals, particularly those in the aryloxypropanolamine class. This structural motif is the backbone of many β-blocker medications. The general synthetic route involves the reaction of a substituted phenol (B47542) (like 4-methoxyphenol) with epichlorohydrin (B41342) to form the corresponding glycidyl (B131873) ether, followed by the ring-opening of the epoxide with an amine. nih.gov
For instance, this synthetic strategy is employed for β-blockers like Metoprolol and Betaxolol, which rely on the regioselective opening of a similar epoxide intermediate. mdpi.comntnu.noresearchgate.netrjptonline.org The (S)-enantiomer of the resulting propanolamine (B44665) is typically the more active isomer.
It is noteworthy that the anti-anginal drug Ranolazine, while also an aryloxypropanolamine derivative, is synthesized from the isomeric building block, (2S)-2-[(2-methoxyphenoxy)methyl]oxirane . nbinno.comscbt.comvihitadrugs.compharmaffiliates.com The synthesis similarly involves the nucleophilic opening of the epoxide ring. The choice between the 2-methoxy and 4-methoxy isomers is critical as it dictates the final structure and biological activity of the resulting drug.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12O3 | guidechem.com |
| Molecular Weight | 180.20 g/mol | guidechem.com |
| CAS Number | 71031-04-4 | guidechem.com |
| IUPAC Name | This compound |
Stereoselective Construction of Diverse Molecular Scaffolds
The predictable reactivity and defined stereochemistry of this compound make it an excellent starting point for the stereoselective construction of diverse molecular scaffolds. The epoxide ring-opening is a powerful transformation that can lead to a variety of functionalized products with controlled stereochemistry.
The choice of nucleophile and reaction conditions dictates the resulting molecular framework.
Amines: Reaction with primary or secondary amines yields chiral amino alcohols, a common scaffold in pharmaceuticals. nih.gov
Alcohols/Phenols: Ring-opening with alcohols or phenols can produce chiral di-ethers.
Thiols: The use of thiol nucleophiles results in the formation of chiral thioethers.
Carbon Nucleophiles: Reagents like organocuprates or Grignard reagents can be used to form new carbon-carbon bonds, extending the molecular skeleton.
Catalytic Roles and Transformations Involving 2s 2 4 Methoxyphenoxy Methyl Oxirane and Its Derivatives
Participation in Other Catalytic Cycles (e.g., Hydroxylation, Hydroboration)
The epoxide functionality of (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane and its derivatives makes them potential participants in various catalytic cycles, including hydroxylation and hydroboration reactions, primarily as substrates or precursors to chiral ligands.
Hydroxylation:
Catalytic asymmetric hydroxylation is a powerful tool for the synthesis of chiral alcohols. While direct use of this compound as a catalyst for hydroxylation is not a primary application, it can serve as a chiral precursor for the synthesis of ligands used in such catalytic systems. The principle of asymmetric epoxidation, a related transformation, often relies on chiral ligands to direct the stereochemical outcome. jst.go.jpnih.govnih.gov For instance, the Sharpless asymmetric epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to epoxidize allylic alcohols with high enantioselectivity. youtube.com Similarly, Jacobson-Katsuki epoxidation employs a chiral manganese-salen complex. youtube.com The synthesis of such chiral ligands can start from readily available chiral building blocks like epoxides.
Hydroboration:
Hydroboration is a key reaction in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. masterorganicchemistry.com Catalytic versions of this reaction have been developed using various metal complexes. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net The regioselectivity and stereoselectivity of these reactions can be influenced by the ligands attached to the metal center.
While there is no specific literature detailing the direct use of catalysts derived from this compound for hydroboration, the chiral nature of this epoxide makes it a candidate for the synthesis of chiral ligands for asymmetric hydroboration. The general mechanism of hydroboration-oxidation involves the addition of a borane (B79455) reagent across a double bond, followed by oxidation to yield an alcohol. masterorganicchemistry.com The use of chiral boranes or chiral catalyst systems can lead to the formation of enantioenriched alcohols.
Design and Development of Novel Catalysts Based on this compound Scaffolds
The chiral scaffold of this compound provides a valuable starting point for the design and synthesis of novel chiral ligands and catalysts for asymmetric synthesis. The epoxide ring can be opened by various nucleophiles to introduce different functionalities, leading to a diverse range of potential ligands.
Chiral Crown Ethers:
Chiral crown ethers are known for their ability to form host-guest complexes and have been used as phase-transfer catalysts in asymmetric reactions. psu.edunih.govunibo.it The synthesis of chiral crown ethers often involves the incorporation of a chiral unit into the macrocyclic structure. kyoto-u.ac.jp this compound can serve as such a chiral unit. The synthesis typically involves the reaction of a chiral diol, which can be derived from the ring-opening of the epoxide, with a suitable oligoethylene glycol derivative. kyoto-u.ac.jp These chiral crown ethers have shown catalytic activity in reactions like the Michael addition, demonstrating their potential in asymmetric catalysis. psu.edunih.gov The structure of these crown ethers can be incorporated into more complex architectures like covalent organic frameworks for applications in enantioseparation. nih.gov
Chiral Salen Ligands:
Chiral salen ligands are widely used in asymmetric catalysis, particularly in epoxidation and other oxidation reactions. rsc.orgresearchgate.netnih.govmdpi.com These ligands are typically synthesized by the condensation of a chiral diamine with two equivalents of a salicylaldehyde (B1680747) derivative. mdpi.com While the chirality is often introduced through the diamine component, the salicylaldehyde moiety can also be modified. Although direct synthesis of salen ligands from this compound is not a common strategy, the phenoxy group of the epoxide could potentially be functionalized to create a chiral salicylaldehyde derivative. This would allow for the introduction of chirality into the ligand framework from a different source.
Theoretical and Computational Studies of 2s 2 4 Methoxyphenoxy Methyl Oxirane
Conformational Analysis and Stereochemical Control Mechanisms
The stereochemical outcome of reactions involving the oxirane ring is primarily dictated by the mechanism of the ring-opening reaction. Nucleophilic attack on the epoxide can proceed via either an SN1-like or an SN2 mechanism, depending on the reaction conditions.
SN1-like Mechanism: In the presence of a strong acid, the epoxide oxygen is protonated, making it a better leaving group. This can lead to a mechanism with significant SN1 character, where a partial positive charge develops on the more substituted carbon atom. In this scenario, the nucleophile may attack the more substituted carbon, and the stereochemical outcome can be a mixture of inversion and retention of configuration.
Computational modeling, particularly density functional theory (DFT), is a powerful tool for elucidating the preferred conformations and the transition states of such reactions, thereby predicting the stereochemical outcomes. For analogous systems, computational studies have shown that the conformational orientation of the substituent can influence the trajectory of the incoming nucleophile, thus playing a role in stereochemical control.
Computational Mechanistic Investigations of Epoxide Reactivity (e.g., DFT Calculations of Ring-Opening Reactions)
Density functional theory (DFT) calculations are instrumental in investigating the reaction mechanisms of epoxide ring-opening reactions at a molecular level. These studies can provide valuable data on activation energies, transition state geometries, and reaction pathways, which are often difficult to determine experimentally.
While specific DFT studies on (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane are scarce, research on similar epoxides reveals common mechanistic features. For the nucleophilic ring-opening of a generic substituted oxirane, DFT calculations can model the potential energy surface for both SN1 and SN2 pathways.
Table 1: Illustrative DFT-Calculated Parameters for Epoxide Ring-Opening (Hypothetical Data for a Model System)
| Reaction Pathway | Nucleophile | Solvent Model | Activation Energy (kcal/mol) | Transition State C-Nu Distance (Å) | Transition State C-O Distance (Å) |
| SN2 (attack at C1) | OH⁻ | Water (PCM) | 15.2 | 2.15 | 1.85 |
| SN2 (attack at C2) | OH⁻ | Water (PCM) | 18.5 | 2.20 | 1.80 |
| Acid-Catalyzed (attack at C1) | H₂O | Water (PCM) | 12.8 | 2.30 | 2.10 |
| Acid-Catalyzed (attack at C2) | H₂O | Water (PCM) | 11.5 | 2.25 | 2.15 |
Note: This table presents hypothetical data for a model epoxide system to illustrate the type of information obtained from DFT calculations. C1 refers to the terminal and C2 to the substituted carbon of the oxirane ring.
These calculations typically show that for an SN2 reaction, the activation barrier is lower for the attack at the less substituted carbon. In acid-catalyzed reactions, the transition state often has significant carbocationic character, and the lower activation energy path corresponds to the attack at the carbon that can better stabilize a positive charge. The (4-methoxyphenoxy)methyl substituent would influence these energies through both steric and electronic effects.
Electronic Structure Analysis and Reactivity Prediction for this compound
The electronic structure of this compound governs its intrinsic reactivity. Computational methods can be used to analyze various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These analyses help in predicting the most likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an epoxide, the HOMO is typically associated with the lone pairs of the oxygen atom, making it susceptible to attack by electrophiles (like protons in acid catalysis). The LUMO is generally a σ* antibonding orbital of the C-O bonds of the ring. Nucleophilic attack is directed towards the carbon atoms with the largest LUMO coefficients. In this compound, the substituent would perturb the energies and localizations of these orbitals.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. For this epoxide, the oxygen atom would be a site of negative potential, while the carbon atoms of the oxirane ring would exhibit a degree of positive potential, making them electrophilic.
Reactivity Descriptors: DFT can also be used to calculate various reactivity indices, such as Fukui functions, which can predict the local reactivity of different atomic sites within the molecule with greater precision.
Future Research Directions and Emerging Applications in Synthetic Chemistry
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary focus of future research is the development of advanced catalytic systems to control the stereochemical outcome of reactions involving chiral epoxides. The enantioselective ring-opening (ERO) of epoxides is a powerful method for creating a variety of functionalized chiral building blocks. nih.gov Research in this area is moving towards catalysts that offer higher efficiency, broader substrate scope, and greater functional group tolerance.
One promising avenue involves the continued evolution of metal-salen complexes, such as those based on chromium(III), cobalt(III), and aluminum(III). nih.govmdpi.com These catalysts have proven effective in the kinetic resolution of racemic terminal epoxides and the desymmetrization of meso-epoxides. nih.gov Future work will likely focus on fine-tuning the salen ligand structure to enhance catalyst activity and selectivity specifically for aryl glycidyl (B131873) ethers like (2S)-2-[(4-Methoxyphenoxy)methyl]oxirane.
Another emerging area is photoelectrochemical (PEC) synthesis. Recent studies have demonstrated the asymmetric epoxidation of alkenes using a chiral Mn-salen catalyst in a biphasic system, with water serving as the oxygen source. acs.org This approach, which can achieve high yields and enantioselectivities, represents a novel and sustainable method for producing chiral epoxides and could be adapted for the synthesis of this compound itself. acs.org
| Catalytic System | Transformation | Key Features |
| (salen)Cr(III) Complexes | Asymmetric Ring-Opening with Azide | Effective for kinetic resolution of terminal epoxides. nih.gov |
| (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution (HKR) | Provides access to enantiopure epoxides and 1,2-diols. |
| (salen)Al(III) Complexes | CO2/Epoxide Cycloaddition | Used in the kinetic resolution of epoxides to form chiral cyclic carbonates. mdpi.com |
| Chiral Mn-salen / PNO | Photoelectrochemical Epoxidation | Uses water as an oxygen source; achieves high yields and enantiomeric excess. acs.org |
This table presents examples of catalytic systems and their applications in enantioselective transformations of epoxides.
Sustainable Synthesis Approaches for Chiral Epoxides
The principles of green chemistry are increasingly influencing the synthesis of chiral epoxides. Future research aims to develop more environmentally benign and atom-economical processes. nih.gov Key strategies include the use of safer oxidants, the reduction or elimination of solvents, and the use of sustainable catalysts.
Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. organic-chemistry.orgmdpi.com Catalytic systems involving methyltrioxorhenium (MTO) or manganese salts can effectively use H₂O₂ for the epoxidation of alkenes. organic-chemistry.org Another sustainable oxidant is peroxymonosulfate (B1194676) (commercially known as Oxone), which can be used with a ketone like acetone (B3395972) to generate reactive dioxiranes in situ for high-yield epoxidation at room temperature. mdpi.com
Solvent-free, or neat, reaction conditions represent another important green chemistry approach. The Jacobsen group has shown that catalytic asymmetric ring-opening reactions can be highly effective under solvent-free conditions, minimizing waste and simplifying purification. nih.gov Furthermore, the use of abundant and non-toxic metals, such as aluminum, in catalysts for epoxide transformations is a key trend. mdpi.com The development of photoelectrochemical methods that use water as a reagent and solar energy as a driving force exemplifies a highly sustainable direction for future synthesis. acs.org
Exploration of New Reactivity Modes and Chemical Space
Beyond the well-established nucleophilic ring-opening reactions, researchers are exploring novel reactivity modes for epoxides to access new chemical structures. rsc.org These efforts expand the synthetic utility of building blocks like this compound.
One area of interest is the use of frustrated Lewis pairs (FLPs) to mediate epoxide ring-opening. researchgate.net FLPs, which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can activate small molecules, including epoxides, to generate unique zwitterionic intermediates. researchgate.net This reactivity can lead to the formation of novel heterocyclic systems that would be difficult to produce via traditional methods. researchgate.net
Another potential avenue for new reactivity involves targeting other bonds within the molecule. For instance, recent research has shown that aryl silyl (B83357) ethers can undergo reductive cleavage to generate aryllithium species. nih.gov Applying a similar strategy to the aryl ether bond in this compound could provide a novel route to functionalized organometallic reagents, opening up an entirely new set of possible transformations. The inherent reactivity of the glycidyl ether structure can also lead to homo-oligomerization, a property that can be controlled by temperature and catalyst choice to create specific oligomeric structures. kpi.ua
High-Throughput Synthesis and Screening Methodologies for this compound Derivatives
High-throughput synthesis and screening are powerful tools in modern drug discovery and materials science. nuvisan.com These methodologies allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties.
This compound is an ideal starting point for creating a diverse library of derivatives. Its epoxide ring can be opened with a wide array of nucleophiles (amines, alcohols, thiols, etc.) in a high-throughput fashion to generate a collection of chiral compounds. For example, a library of azide-containing building blocks could be synthesized and then utilized in Cu(I)-catalyzed "click" chemistry to rapidly create a large set of triazole-containing derivatives. rsc.org
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify "hit" compounds. nuvisan.com For instance, given that many epoxide-containing molecules interact with hydrolase enzymes, a library of derivatives from this compound could be screened for inhibitory activity against targets like soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.govresearchgate.net The development of rapid kinetic fluorescent assays, where the enzymatic hydrolysis of a substrate releases a fluorescent molecule, is particularly well-suited for HTS applications. nih.gov
| HTS Step | Description | Example Application for this compound |
| Library Synthesis | Parallel synthesis of a diverse set of derivatives from a common scaffold. | Reaction of the epoxide with a 96-well plate of diverse primary and secondary amines to create a library of amino alcohol derivatives. |
| Assay Development | Creation of a robust, miniaturized assay to measure a specific biological or chemical property. | Development of a fluorescent assay to screen for inhibitors of soluble epoxide hydrolase (sEH). nih.govresearchgate.net |
| Screening | Automated testing of the entire compound library in the developed assay. | Screening the amino alcohol library for sEH inhibition to identify potential anti-inflammatory or anti-hypertensive agents. researchgate.net |
| Hit Identification | Analysis of screening data to identify compounds that exhibit the desired activity. | Compounds showing significant inhibition of sEH are selected for further study and optimization. |
This table outlines a conceptual high-throughput synthesis and screening workflow for derivatives of this compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Challenges |
|---|---|---|---|
| m-CPBA Epoxidation | 70–85 | High (2S) | Solvent purity, side-oxidation |
| Epichlorohydrin Route | 60–75 | Moderate | Byproduct formation |
Basic: How is the stereochemical configuration of the oxirane ring confirmed?
Methodological Answer:
The (2S) configuration is validated using:
- Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak AD-H) with UV detection .
- Optical Rotation : Measurement of specific rotation ([α]D) and comparison to literature values for known (2S) epoxides .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, particularly for novel derivatives .
Advanced: How can computational methods predict the reactivity of this compound in ring-opening reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations using correlation-consistent basis sets (e.g., cc-pVTZ) model transition states and regioselectivity in nucleophilic attacks:
- Nucleophile Coordination : Electron-deficient oxirane carbons (C1 or C2) are identified via Fukui indices.
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction barriers .
- Case Study : DFT predicts preferential attack at C2 in aqueous conditions, aligning with experimental hydrolysis data .
Advanced: What strategies resolve contradictions in reported reaction yields with different nucleophiles?
Methodological Answer:
Contradictions arise from varying nucleophile strength, solvent polarity, and steric effects. Systematic approaches include:
- Kinetic Profiling : Time-resolved NMR monitors intermediate formation (e.g., zwitterionic species) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while THF favors SN2 mechanisms .
- Statistical Design : Response Surface Methodology (RSM) optimizes parameters like temperature and molar ratios .
Advanced: How to design experiments to study structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the phenyl ring or alkylation at the methoxy group) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450) to correlate structural features with activity.
- Table 2: SAR Comparison with Analogs
| Compound | Cytotoxicity (IC50, μM) | Enzyme Inhibition (%) |
|---|---|---|
| This compound | 12.3 ± 1.2 | 78 (CYP3A4) |
| 4-Fluoro Analog | 8.9 ± 0.8 | 65 (CYP3A4) |
| 3-Methoxy Derivative | >50 | 42 (CYP3A4) |
Basic: What characterization techniques are essential post-synthesis?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms epoxide ring integrity and substituent positions (e.g., δ 3.2–3.8 ppm for oxirane protons) .
- FT-IR : Peaks at 850–950 cm⁻¹ (C-O-C stretching) and 1250 cm⁻¹ (O-CH3) validate functional groups .
- Oxirane Oxygen Content : Titration via AOCS Cd 9-57 method quantifies epoxide purity .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for stereoselective epoxidation, reducing racemization .
- Chiral Catalysts : Immobilized Jacobsen catalysts enable recyclability and >90% enantiomeric excess (ee) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and ee in real-time .
Advanced: How to analyze regioselectivity in nucleophilic ring-opening reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
